(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a furan ring, a pyrazole ring, and a propenone moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.
Coupling of the Furan and Pyrazole Rings: The final step involves the coupling of the furan and pyrazole rings through a propenone linkage, typically achieved using aldol condensation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: NaH, K2CO3, polar aprotic solvents (e.g., DMF, DMSO)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Introduction of various functional groups (e.g., alkyl, aryl, amino)
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research has focused on their use as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a versatile candidate for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide: This compound shares structural similarities with the presence of a triazole ring and a propenone moiety.
Edaravone: A free radical scavenger with a pyrazolone structure, used in the treatment of amyotrophic lateral sclerosis (ALS).
Uniqueness
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a furan ring, a dichlorophenoxy group, and a pyrazole ring. This structural arrangement imparts distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(Z)-3-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-15(10-22-23(12)2)17(24)9-8-13-6-7-14(26-13)11-25-18-5-3-4-16(20)19(18)21/h3-10H,11H2,1-2H3/b9-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOAXCKTLCEKGV-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C\C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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